molecular formula C13H25N8O13P3S B12299784 2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12299784
M. Wt: 626.37 g/mol
InChI Key: AZFYOKHCKZPHNU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Adeturon undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Adeturon, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Adeturon has a wide range of scientific research applications. It is primarily studied for its radioprotective effects, which make it valuable in fields such as radiobiology and radiation therapy. In medicine, Adeturon is investigated for its potential to protect healthy cells during radiation treatment for cancer. Additionally, it has applications in biology for studying the effects of radiation on cellular processes and in industry for developing radiation-resistant materials .

Mechanism of Action

The mechanism of action of Adeturon involves its ability to protect cells from radiation-induced damage. It is believed to work by scavenging free radicals and reactive oxygen species generated during radiation exposure. This action helps to prevent oxidative damage to cellular components, including DNA, proteins, and lipids. The molecular targets and pathways involved in Adeturon’s radioprotective effects are still under investigation, but it is known to interact with various cellular antioxidant systems .

Comparison with Similar Compounds

Adeturon can be compared with other radioprotective compounds, such as amifostine and WR-2721. These compounds also exhibit radioprotective properties but differ in their chemical structures and mechanisms of action. For example, amifostine is a prodrug that is converted to its active form in the body, whereas Adeturon directly scavenges free radicals. The uniqueness of Adeturon lies in its specific chemical structure and its potential for targeted radioprotection without the need for metabolic activation .

Similar Compounds

  • Amifostine
  • WR-2721
  • Tempol
  • Cysteine

These compounds share similar radioprotective properties but differ in their chemical structures and specific mechanisms of action.

Properties

Molecular Formula

C13H25N8O13P3S

Molecular Weight

626.37 g/mol

IUPAC Name

2-aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.C3H9N3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;4-1-2-7-3(5)6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4H2,(H3,5,6)

InChI Key

AZFYOKHCKZPHNU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N

Origin of Product

United States

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